

Spectroscopic Analysis of 3-Bromopropionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopropionitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-bromopropionitrile** ($\text{BrCH}_2\text{CH}_2\text{CN}$), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification and characterization of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **3-bromopropionitrile** are summarized below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-bromopropionitrile** exhibits two distinct signals, corresponding to the two non-equivalent methylene ($-\text{CH}_2-$) groups in the molecule.

Assignment	Chemical Shift (δ) in ppm	Solvent
Br- CH_2-	3.520 - 3.53	CDCl_3
$-\text{CH}_2-\text{CN}$	2.982 - 3.00	CDCl_3

Table 1: ^1H NMR Chemical Shifts for **3-Bromopropionitrile**.[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Assignment	Chemical Shift (δ) in ppm	Solvent
CN	117.3	CDCl_3
Br-CH ₂ -	26.5	CDCl_3
-CH ₂ -CN	16.4	CDCl_3

Table 2: ^{13}C NMR Chemical Shifts for **3-Bromopropionitrile**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **3-bromopropionitrile** are presented below.

Frequency (cm^{-1})	Assignment	Intensity
2254	$\text{C}\equiv\text{N}$ stretch	Strong
1420	-CH ₂ - bend (scissoring)	Medium
1280	C-Br stretch	Strong
650	C-Br stretch	Strong

Table 3: Key IR Absorption Bands for **3-Bromopropionitrile**.[\[2\]](#)

Experimental Protocols

The following sections outline the general procedures for acquiring NMR and IR spectra of **3-bromopropionitrile**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-bromopropionitrile** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.[\[3\]](#)
- For the ^{13}C NMR spectrum, a pulse sequence with proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[\[4\]](#)
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to obtain the frequency domain spectrum.
- Phase and baseline correct the spectrum and integrate the signals.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

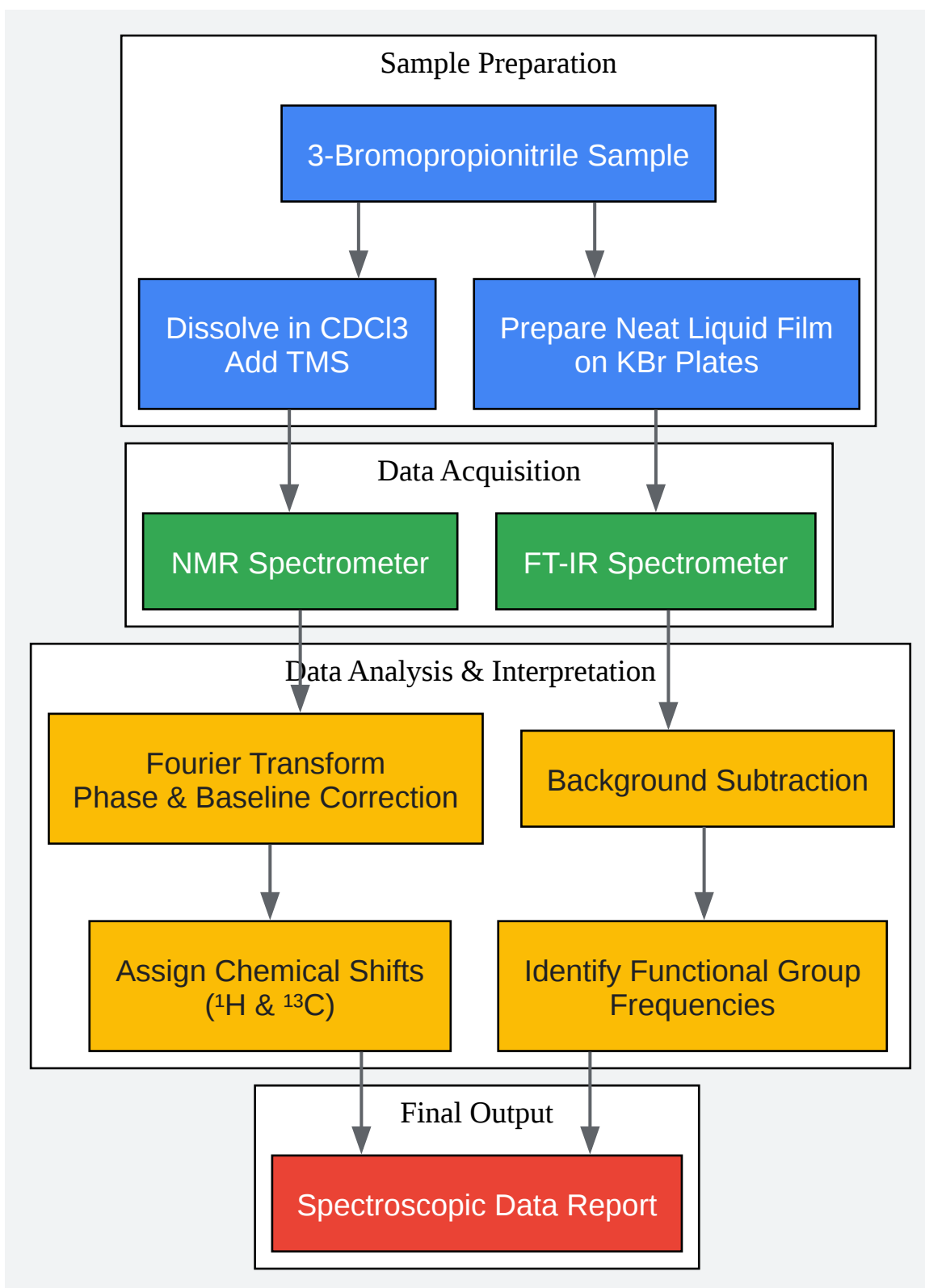
- Place a small drop of neat (undiluted) **3-bromopropionitrile** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Place the salt plates in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty salt plates.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Identify the characteristic absorption bands and their corresponding functional groups.^[5]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-bromopropionitrile** and the structural assignment of its NMR signals.



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Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Assignment Map.

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